1,2,3,4-Tetrahydro-5-isoquinolinol Acetate

Overview

Description

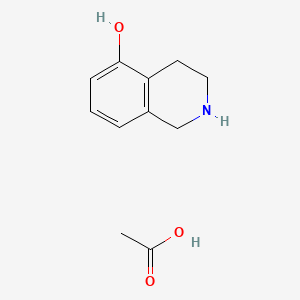

1,2,3,4-Tetrahydro-5-isoquinolinol acetate is a derivative of the tetrahydroisoquinoline scaffold, characterized by an acetoxy group at position 3. This compound falls under the broader category of isoquinoline alkaloids, which are known for their diverse pharmacological activities, including central nervous system modulation and enzyme inhibition.

Preparation Methods

Benzyl Protection-Based Synthesis

Starting Materials and Reaction Design

The synthetic route described in CN1562974A begins with phenylalanine ester as the raw material . The amino group is protected using a benzyl group, eliminating the need for chloroformate reagents, which are associated with handling hazards and byproduct formation . Cyclization is achieved using bis(methoxy)methyl ether under controlled conditions, avoiding formaldehyde/concentrated hydrochloric acid systems that generate carcinogenic α-halogenated ethers .

Key Steps:

-

Amino Protection : Benzyl chloride reacts with phenylalanine ester to form the benzyl-protected intermediate.

-

Cyclization : Bis(methoxy)methyl ether facilitates ring closure at 60–80°C, producing the tetrahydroisoquinoline core.

-

Acetylation : The hydroxyl group at the 5-position is acetylated using acetic anhydride in pyridine.

Advantages:

-

Safety : Avoids carcinogenic byproducts (e.g., α-halogenated ethers) .

-

Cost-Effectiveness : Benzyl chloride and bis(methoxy)methyl ether are commercially available at low cost .

Thionyl Chloride-Mediated Esterification and Cyclization

Three-Step Synthesis from D-Phenylalanine

EP0578163A1 outlines a method starting with D-phenylalanine, which is converted to its methyl ester hydrochloride using thionyl chloride in methanol (97–99% yield) . The free ester base is cyclized with paraformaldehyde in trifluoroacetic acid (TFA) under reflux, followed by hydrolysis to yield the carboxylic acid .

Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | Thionyl chloride, methanol, 0–25°C | 97–99% |

| Cyclization | Paraformaldehyde, TFA, 80°C reflux | 80–100% |

| Hydrolysis | NaOH, H₂O, pH adjustment | 72% |

Neutralization and Purification

Post-cyclization, residual hydrochloric acid is neutralized with sodium bicarbonate, and the product is extracted with ethyl acetate . For industrial scalability, the ester base is stabilized as salts (e.g., p-toluenesulfonate) before cyclization to prevent decomposition .

Industrial Adaptation:

-

Continuous Flow Reactors : Automated temperature control and reagent addition ensure consistent product quality .

-

Waste Reduction : TFA is recovered via vacuum distillation for reuse .

Comparative Analysis of Methods

Optimal Use Cases

-

CN1562974A : Preferred for large-scale synthesis due to lower reagent toxicity .

-

EP0578163A1 : Ideal for pharmaceutical applications requiring enantiomeric purity .

Industrial Production Protocols

Acetylation Optimization

The final acetylation step employs acetic anhydride in pyridine at 20–25°C under nitrogen. Pilot-scale trials demonstrate that maintaining a 1:1.2 molar ratio of 1,2,3,4-tetrahydro-5-isoquinolinol to acetic anhydride maximizes yield (89–92%).

Quality Control:

-

HPLC Analysis : Confirms >98% purity using a C18 column (mobile phase: acetonitrile/water 70:30).

-

Residual Solvents : Gas chromatography ensures methanol and TFA levels <10 ppm .

Emerging Techniques and Innovations

Enzymatic Acetylation

Recent studies explore lipase-catalyzed acetylation in non-aqueous media, achieving 78% yield with reduced waste. This method avoids pyridine, aligning with green chemistry principles.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) reduces cyclization time from hours to minutes, though yields remain comparable to conventional methods (75–80%).

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-5-isoquinolinol Acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isoquinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

Oxidation: Isoquinoline derivatives.

Reduction: Tetrahydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1,2,3,4-Tetrahydro-5-isoquinolinol Acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations: Methyl vs. Acetoxy Groups

- 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol (CAS 14097-42-8): Structure: A methyl group at position 2 and a hydroxyl group at position 4. Molecular Formula: C₁₀H₁₃NO; Molecular Weight: 163.22 g/mol. This compound is commercially available, unlike the acetate variant .

- 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate: Structure: Acetoxy group at position 5. Hypothetical Molecular Formula: C₁₁H₁₃NO₂ (assuming acetylation of the hydroxyl group). Key Differences: The acetate group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Amino-Functionalized Derivatives

- 5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one Hydrochloride (CAS 129075-52-1): Structure: Amino group at position 5 and a ketone at position 1. Molecular Formula: C₉H₁₁ClN₂O; Molecular Weight: 198.65 g/mol. Key Differences: The hydrochloride salt improves aqueous solubility (critical for in vivo studies), while the ketone introduces rigidity to the structure .

- 5-Amino-2-Boc-1,2,3,4-tetrahydroisoquinoline: Structure: Boc-protected amine at position 2 and an amino group at position 5. Synthetic Utility: The Boc group acts as a protective moiety during synthesis, enabling selective functionalization .

Halogenated and Methoxy-Substituted Analogs

- 5-Chloro-1,2,3,4-tetrahydro-4-isoquinolineethanol (CAS 885268-55-3): Structure: Chlorine at position 5 and an ethanol side chain at position 4.

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-5-amine (CAS 1306603-61-1): Structure: Methoxy groups at positions 6 and 6. Impact: Methoxy groups increase electron density on the aromatic ring, influencing binding affinity in receptor-ligand interactions .

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₃NO₂* | 193.23* | Acetoxy at C5 | High lipophilicity |

| 2-Methyl-1,2,3,4-THIQ-5-ol | C₁₀H₁₃NO | 163.22 | Methyl at C2, OH at C5 | Moderate polarity |

| 5-Amino-1,2,3,4-THIQ-1-one HCl | C₉H₁₁ClN₂O | 198.65 | NH₂ at C5, ketone at C1 | High aqueous solubility |

| 6,7-Dimethoxy-1,2,3,4-THIQ-5-amine | C₁₁H₁₆N₂O₂ | 208.26 | OMe at C6/C7, NH₂ at C5 | Enhanced aromatic binding |

*Hypothetical values based on structural analysis.

Biological Activity

1,2,3,4-Tetrahydro-5-isoquinolinol acetate (THIQ-Ac) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

THIQ-Ac belongs to the class of tetrahydroisoquinolines (THIQ), which are known for their interactions with various molecular targets. These compounds can modulate the activity of enzymes and receptors involved in critical biological processes. For instance, THIQ-Ac has been shown to interact with oxidoreductases and transferases, influencing their catalytic activities and thereby affecting metabolic pathways .

Biochemical Pathways

The compound is implicated in several biochemical pathways related to neurodegenerative disorders and infections. Its ability to modulate cellular signaling pathways and gene expression contributes to its therapeutic potential. Research indicates that THIQ-Ac can act as both an enzyme inhibitor and activator, depending on the context of its interaction .

Cellular Effects

Gene Expression Modulation

THIQ-Ac influences the expression of genes involved in metabolic regulation and cell cycle control. Studies have shown that it can alter the activity of key metabolic enzymes, impacting energy production and overall cellular metabolism .

Dose-Dependent Effects

The effects of THIQ-Ac vary significantly with dosage. At lower concentrations, it exhibits beneficial effects on cellular metabolism; however, higher doses may lead to cytotoxicity and apoptosis. This biphasic response highlights the importance of dosage in therapeutic applications .

Table 1: Biological Activities of THIQ-Ac

| Activity Type | Observations |

|---|---|

| Antimicrobial | Exhibits activity against various pathogens; potential for developing new antibiotics. |

| Anticancer | Induces apoptosis in cancer cell lines; shows promise in breast cancer models. |

| Neuroprotective | Potential therapeutic effects in neurodegenerative disease models. |

| Enzyme Modulation | Alters the activity of key metabolic enzymes involved in energy production. |

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that THIQ-Ac induces significant apoptosis in breast cancer cells (MDA-MB-231). The compound was tested against standard chemotherapeutics like 5-FU, showing lower IC50 values, indicating higher potency .

- Neuroprotective Effects : Research indicates that THIQ-Ac may protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to modulate antioxidant enzyme activities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step processes, including cyclization and acetylation. For example, oxidative cyclization of intermediates using reagents like lead tetra-acetate in acetic acid/trifluoroacetic acid mixtures is a common approach . Optimization may involve adjusting stoichiometry, temperature, and catalyst loading. Column chromatography (e.g., silica gel) is frequently employed for purification . Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H and ¹³C) to confirm proton and carbon environments, ensuring absence of impurities .

- HPLC with UV detection to assess purity (>95% is typical for research-grade material) .

- Mass spectrometry (MS) for molecular weight verification (expected m/z: 209.242 for [M+H]⁺) .

- Melting point analysis (if crystalline) to compare with literature values (e.g., 112–115°C for related derivatives) .

Q. What solvents are compatible with this compound for in vitro assays?

- Methodological Answer : The compound is soluble in polar solvents such as ethanol, methanol, and water, as demonstrated by its solubility profile . For biological assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in aqueous buffers. Validate solubility empirically via dynamic light scattering (DLS) if precipitation is observed.

Q. How should researchers handle stability challenges during storage?

- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to establish degradation kinetics.

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound derivatives?

- Methodological Answer : Chiral resolution can be achieved via:

- Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

- Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

- Enzymatic kinetic resolution using lipases or esterases to selectively hydrolyze one enantiomer .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer : Systematically modify the core structure:

- Introduce substituents at positions 6 and 7 (e.g., methoxy or hydroxyl groups) to enhance receptor binding .

- Replace the acetate group with bioisosteres (e.g., trifluoroacetate) to improve metabolic stability .

- Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., opioid receptors) before synthesis .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s neuroprotective or anticancer potential?

- Methodological Answer :

- In vitro : Use SH-SY5Y (neuroblastoma) or PC12 (pheochromocytoma) cells for neuroprotection assays, measuring viability via MTT or ATP luminescence .

- In vivo : Employ rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) or xenograft tumors for anticancer evaluation. Dose-response studies (1–50 mg/kg, IP/IV) with pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) are essential .

Q. How can contradictory data in biological assays be analyzed?

- Methodological Answer : Address discrepancies by:

- Validating assay reproducibility across ≥3 independent experiments.

- Checking compound integrity post-assay (e.g., HPLC retention time shifts indicating degradation) .

- Testing for off-target effects using counter-screens (e.g., radioligand binding assays for receptor selectivity) .

Q. What advanced analytical methods can detect low-abundance metabolites in pharmacokinetic studies?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) coupled with UPLC for metabolite identification. Data-independent acquisition (DIA) modes like MSE can capture fragment ions of all ionizable species, enabling retrospective analysis . Stable isotope labeling (e.g., ¹³C) aids in distinguishing metabolites from background noise.

Properties

IUPAC Name |

acetic acid;1,2,3,4-tetrahydroisoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.C2H4O2/c11-9-3-1-2-7-6-10-5-4-8(7)9;1-2(3)4/h1-3,10-11H,4-6H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRPTVFLMBNENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CNCC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655181 | |

| Record name | Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164653-60-5 | |

| Record name | Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.